PARP-1 Enzyme Inhibition: Class-Level Potency Relative to Clinical Benchmark Veliparib
In a cell-free colorimetric PARP-1 enzymatic assay, compounds from the benzimidazole-4-carboxamide piperazine series exhibited a wide inhibitory range, with the most potent analog (6b) achieving an IC50 of 8.65 nM—approximately 1.8-fold more potent than the clinical PARP inhibitor Veliparib (IC50 = 15.54 nM) but approximately 3.1-fold less potent than Olaparib (IC50 = 2.77 nM) in the same assay [1]. This establishes the chemotype's capability for single-digit nanomolar PARP-1 engagement when the linker and terminal substituents are optimized. The target compound, bearing a piperazine linker and a 3,4-dimethoxybenzyl terminal group, is positioned within this SAR landscape as a moderate-affinity analog, where linker and substitution pattern are the primary potency drivers [1]. No direct PARP-1 enzyme IC50 for the exact target compound is available in the peer-reviewed literature; the data presented here are class-level SAR inferences from the closest published analogs.
| Evidence Dimension | PARP-1 enzyme inhibition (cell-free colorimetric assay) |
|---|---|
| Target Compound Data | Exact IC50 not reported; positioned within piperazine-linker sub-series where structural modifications tune PARP-1 affinity from low nanomolar to >500 nM |
| Comparator Or Baseline | Veliparib IC50 = 15.54 nM; Olaparib IC50 = 2.77 nM; Analog 6b (piperazine-linker) IC50 = 8.65 nM; Analog 6m (piperazine-linker, distinct terminal group) PARP-1 IC50 not explicitly reported but anti-proliferation IC50 = 25.36 μM |
| Quantified Difference | Piperazine-linker analogs demonstrate PARP-1 enzyme inhibition ranging from 8.65 nM to >500 nM depending on terminal group; Veliparib and Olaparib serve as clinical benchmarks |
| Conditions | Cell-free colorimetric PARP-1 activity assay; enzyme source and substrate concentration as per standard protocols |
Why This Matters
The piperazine linker contributes to a PARP-1 affinity window spanning three orders of magnitude, allowing SAR-driven optimization of potency versus selectivity; procurement of this specific compound enables direct comparison with published piperazine-linker analogs to map linker-substituent cooperativity.
- [1] Wu K, Peng X, Li Y, et al. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chem Biol Drug Des. 2023;101(6):1335-1347. doi:10.1111/cbdd.14216 View Source
